molecular formula C15H19N3O2S B11100891 4-(Pentyloxy)benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

4-(Pentyloxy)benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone

Cat. No.: B11100891
M. Wt: 305.4 g/mol
InChI Key: LXYHEIQLXGJXFS-MHWRWJLKSA-N
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Description

4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a complex organic compound that features a benzaldehyde moiety substituted with a pentyloxy group and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 4-(pentyloxy)benzaldehyde with 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzaldehyde and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)benzaldehyde 1-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

(2E)-2-[(E)-(4-pentoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H19N3O2S/c1-2-3-4-9-20-13-7-5-12(6-8-13)10-16-18-15-17-14(19)11-21-15/h5-8,10H,2-4,9,11H2,1H3,(H,17,18,19)/b16-10+

InChI Key

LXYHEIQLXGJXFS-MHWRWJLKSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)CS2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2

Origin of Product

United States

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